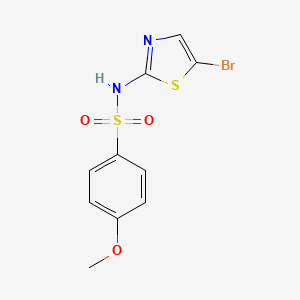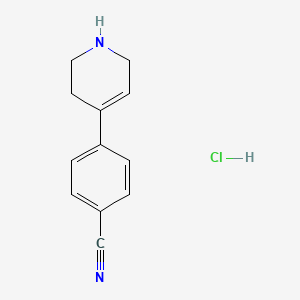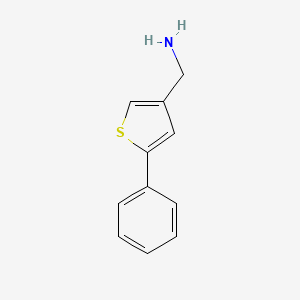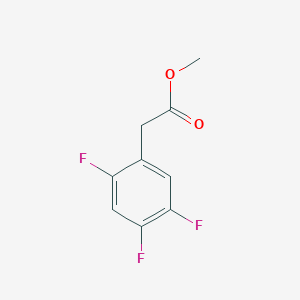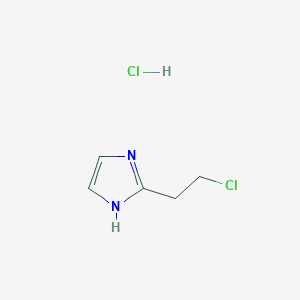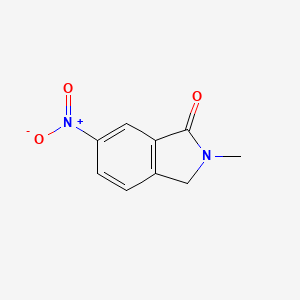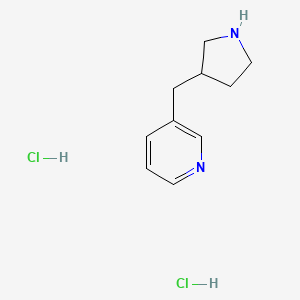
4-Chloro-6,8-difluoroquinazoline
Descripción general
Descripción
4-Chloro-6,8-difluoroquinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . It has a molecular formula of C8H3ClF2N2 and an average mass of 200.573 Da .
Synthesis Analysis
Quinazolines, including 4-Chloro-6,8-difluoroquinazoline, have been synthesized through various methods. One of the most employed procedures is the amination using primary or secondary amines and 4-chloroquinazolines . This method is compatible with numerous ortho-, meta-, and para-substituted N-methylanilines as well as substituted anilines, furnishing the corresponding 4-anilinoquinazolines in good yields .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,8-difluoroquinazoline consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework, with chlorine and fluorine substituents at the 4, 6, and 8 positions .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, have been found to possess a wide range of biological properties, such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often enhanced by substitutions at various positions on the quinazoline ring .Physical And Chemical Properties Analysis
4-Chloro-6,8-difluoroquinazoline is a crystalline solid with a melting point of 136-139°C. It is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.Aplicaciones Científicas De Investigación
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, which include 4-Chloro-6,8-difluoroquinazoline, are significant targets in medicinal chemistry for drug discovery and optimization . They have distinct biopharmaceutical activities and are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Anticancer Applications
Quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, have shown potential in the development of anticancer drugs . For instance, certain compounds containing the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold, which is similar to 4-Chloro-6,8-difluoroquinazoline, have been approved for clinical use in treating lung and pancreatic cancers .
Antibacterial Applications
Quinazoline and quinazolinone derivatives have demonstrated antibacterial properties . The emergence of drug-resistant bacterial strains has increased the need for the development of novel antibiotics, and these derivatives could potentially meet this requirement .
Antifungal Applications
These compounds also exhibit antifungal activities , making them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Applications
Quinazoline and quinazolinone derivatives have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Applications
These compounds have demonstrated anticonvulsant activities , suggesting their potential use in the treatment of conditions like epilepsy.
Antipsychotic Applications
Quinazoline and quinazolinone derivatives have shown antipsychotic properties , indicating their potential use in the treatment of psychiatric disorders.
Antimalarial Applications
Quinazoline derivatives have shown antimalarial properties . This suggests their potential use in the development of new antimalarial drugs.
Safety And Hazards
Direcciones Futuras
Research into quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, is ongoing due to their potential as anticancer agents. Future directions may include further exploration of their synthesis, analysis of their biological properties, and investigation of their potential applications in medicine .
Propiedades
IUPAC Name |
4-chloro-6,8-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWISHRWLIYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,8-difluoroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
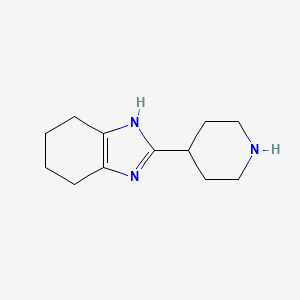
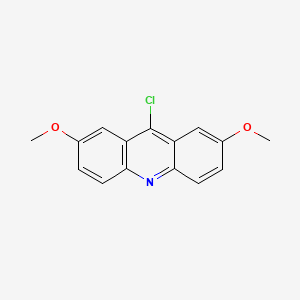
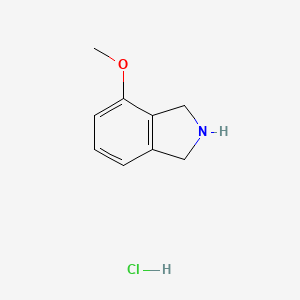
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
